molecular formula C11H8BrFN2O B1291701 2-Bromo-8-fluoro-4,5-dihydro-1H-azepino[5,4,3-CD]indol-6(3H)-one CAS No. 283173-80-8

2-Bromo-8-fluoro-4,5-dihydro-1H-azepino[5,4,3-CD]indol-6(3H)-one

Cat. No.: B1291701
CAS No.: 283173-80-8
M. Wt: 283.1 g/mol
InChI Key: DIUAWEVAOAYVBP-UHFFFAOYSA-N
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Description

2-Bromo-8-fluoro-4,5-dihydro-1H-azepino[5,4,3-CD]indol-6(3H)-one is a useful research compound. Its molecular formula is C11H8BrFN2O and its molecular weight is 283.1 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • A novel approach for constructing azepino[5,4,3-cd]indoles, which are structurally similar to 2-Bromo-8-fluoro-4,5-dihydro-1H-azepino[5,4,3-CD]indol-6(3H)-one, using 2-alkynylanilines, isocyanides, and α,β-unsaturated acids has been reported. This involves a regioselective meta-functionalization and a palladium(II)-catalyzed domino heterocyclization/Heck reaction (Zheng, Chen, & Fan, 2014).
  • Research on 4-aminoindoles as 1,4-bisnucleophiles has led to the synthesis of tricyclic indoles bearing 3,4-fused seven-membered rings, including 1H-Azepino[4,3,2-cd]indoles. These indoles were synthesized in moderate to good yields, highlighting the potential for producing complex molecular structures in this chemical family (Chen et al., 2019).

Applications in Catalysis and Organic Reactions

  • A study describes the enantioselective synthesis of functionalized azepino[1,2-a]indoles via NHC-catalyzed [3+4] annulation. This showcases the utility of these compounds in catalysis and synthetic organic chemistry (Zhu et al., 2019).
  • Research on tetrahydrobenzoazepinoindoles and dihydrobenzodiazepinoindoles highlights the potential of this compound derivatives in generating complex polycyclic compounds (Pradhan et al., 2017).

Potential in Medicinal Chemistry

  • Rucaparib camsylate, structurally related to this compound, is a PARP1, 2, and 3 inhibitor, highlighting the potential of these compounds in developing targeted therapies for conditions like ovarian cancer (Jenner, Sood, & Coleman, 2016).

Properties

IUPAC Name

2-bromo-6-fluoro-3,10-diazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13)-tetraen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrFN2O/c12-10-6-1-2-14-11(16)7-3-5(13)4-8(15-10)9(6)7/h3-4,15H,1-2H2,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIUAWEVAOAYVBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2=C3C1=C(NC3=CC(=C2)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The title compound was prepared in a manner similar to that used for 2-bromo-1,3,4,5-tetrahydro-azepino[5,4,3-cd]indol-6-one, starting from 5-fluoro-2-methylbenzoic acid. 2-Bromo-8-fluoro-1,3,4,5-tetrahydro-azepino[5,4,3-cd]indol-6-one was isolated as an orange solid: m.p. 203-204° C. (dec); 1H NMR (300 MHz, d6-DMSO) δ 2.79 (m, 2H), 3.41 (m, 2H), 7.29 (dd, J=8.7, 1.2 Hz, 1H), 7.74 (dd, J=10.8, 10.8, 1.5 Hz, 1H), 8.23 (br t, 1H), 12.12 (br s, 1H). MS (electrospray, [M+Na]+) 305/307.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Bromo-8-fluoro-4,5-dihydro-1H-azepino[5,4,3-CD]indol-6(3H)-one
Reactant of Route 2
Reactant of Route 2
2-Bromo-8-fluoro-4,5-dihydro-1H-azepino[5,4,3-CD]indol-6(3H)-one
Reactant of Route 3
2-Bromo-8-fluoro-4,5-dihydro-1H-azepino[5,4,3-CD]indol-6(3H)-one
Reactant of Route 4
2-Bromo-8-fluoro-4,5-dihydro-1H-azepino[5,4,3-CD]indol-6(3H)-one
Reactant of Route 5
2-Bromo-8-fluoro-4,5-dihydro-1H-azepino[5,4,3-CD]indol-6(3H)-one
Reactant of Route 6
Reactant of Route 6
2-Bromo-8-fluoro-4,5-dihydro-1H-azepino[5,4,3-CD]indol-6(3H)-one

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